イサモルトアン

概要

説明

Isamoltane, a compound with notable pharmacological activity, has been studied extensively in the context of its interactions with various receptor subtypes in the brain, particularly those related to serotonin (5-HT) and β-adrenoceptors. Notably, isamoltane has been identified as a β-adrenoceptor ligand with significant activity as an anxiolytic in humans. Its selectivity towards 5-HT1B receptors over 5-HT1A receptors has been highlighted, demonstrating its unique pharmacological profile (Waldmeier et al., 1988).

Synthesis Analysis

Isatins, including derivatives related to isamoltane, are versatile substrates in synthetic chemistry, facilitating the synthesis of various heterocyclic compounds. Recent advancements in isatin-based multicomponent reactions (MCRs) have underscored the utility of isatins as building blocks for creating structurally diverse heterocyclic compounds. The ability of isatins to undergo nucleophilic attack and to serve as donors of oxindole fragments is particularly notable, leading to a wide array of spirocyclic products (Liu, Wang, & Wan, 2013).

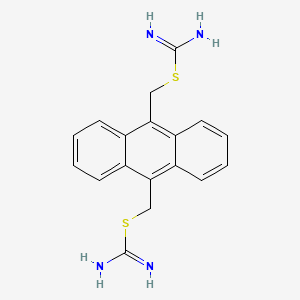

Molecular Structure Analysis

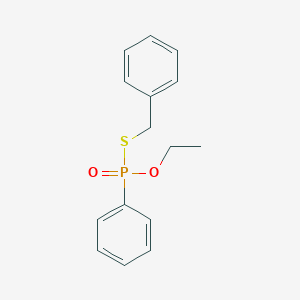

The molecular structure of isamoltane and its derivatives is characterized by the presence of an isatin core, which is a key feature of their chemical identity. This core structure is pivotal in the compound's reactivity and interaction with biological targets. The structural versatility of isatin derivatives stems from their ability to participate in various chemical reactions, leading to the formation of compounds with significant biological activity.

Chemical Reactions and Properties

Isatin derivatives undergo a plethora of chemical reactions, including nucleophilic addition, cycloaddition, and electrophilic substitution. These reactions are instrumental in modifying the isatin scaffold, leading to new compounds with diverse chemical properties and potential biological activities. The ability of isatins to engage in multicomponent reactions (MCRs) is particularly valuable in the synthesis of complex heterocyclic structures, offering a broad spectrum of chemical diversity (Liu, Wang, & Wan, 2013).

Physical Properties Analysis

The physical properties of isamoltane and related isatin derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents on the isatin core. These properties are crucial for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics.

Chemical Properties Analysis

The chemical properties of isamoltane, including its reactivity, stability, and interaction with biological targets, are determined by the functional groups present in the molecule. The isatin core of isamoltane derivatives provides a reactive platform for further chemical modifications, enhancing their potential as pharmacologically active compounds. The selectivity of isamoltane for 5-HT1B receptors over 5-HT1A receptors, as demonstrated by Waldmeier et al. (1988), is a prime example of how molecular modifications can influence biological activity (Waldmeier et al., 1988).

科学的研究の応用

神経薬理学:セロトニン受容体における拮抗作用

イサモルトアンは、5-HT1Aおよび5-HT1Bセロトニン受容体における拮抗薬として作用することが知られています。 5-HT1A受容体よりも5-HT1B受容体に対して約5倍の効力を示します 。この特性は、セロトニンの気分調節における役割と不安解消薬の作用機序を研究する上で重要です。

心臓病学:βアドレナリン受容体拮抗作用

心臓病学研究では、イサモルトアンのβアドレナリン受容体拮抗薬としての作用が注目されています。 この応用は、心拍出量の調節と心臓病治療の開発を理解する上で重要です .

不安解消効果:げっ歯類行動研究

イサモルトアンは、げっ歯類モデルにおいて不安解消効果を示しました。 これは、潜在的な不安治療の研究と不安の神経化学的経路を理解する上で有用な化合物です .

疼痛管理:末梢機械的抗過敏効果

研究により、イサモルトアンはマウスにおいて末梢機械的抗過敏効果を誘発することが示されています。 これは、特にセロトニン受容体を標的とする新しい疼痛管理療法を開発する可能性を示唆しています .

消化器病学:平滑筋収縮

イサモルトアンの応用は消化器病学にも及んでおり、平滑筋収縮の研究に使用されています。 これらの収縮を理解することは、消化器疾患のより良い治療につながる可能性があります .

神経学:脊髄ニューロンの抑制

この化合物は、脊髄における抑制性介在ニューロンの活性化を引き起こし、脊髄ニューロンの抑制につながることが観察されています。 これは、脊髄損傷および疾患の研究において重要です .

精神薬理学:セロトニンの放出と受容体の活性化

イサモルトアンのセロトニンの放出と受容体の活性化との相互作用は、精神薬理学で研究されています。 神経伝達物質と精神疾患の複雑な関係を解明するのに役立ちます .

薬物動態:薬物の吸収と代謝

最後に、イサモルトアンは、吸収、分布、代謝、および排泄を理解するための薬物動態研究に使用されています。 これらの研究は、安全で効果的な医薬品を開発するために不可欠です .

作用機序

特性

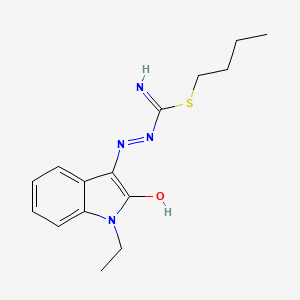

IUPAC Name |

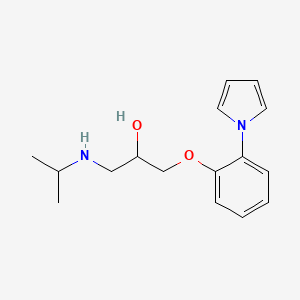

1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTVPGKWYHWYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045671 | |

| Record name | Isamoltan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55050-95-8, 116861-00-8 | |

| Record name | 1-[(1-Methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)phenoxy]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55050-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isamoltanum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055050958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isamoltan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116861008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isamoltan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISAMOLTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TP37O5J17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Isamoltan's role in the context of this research on serotonergic responses?

A1: The research paper investigates the effects of muramyl dipeptide (MDP) on serotonergic responses in different isolated muscle preparations. Isamoltan, alongside L-propranolol, was used as a control substance in the study on rat vas deferens. The researchers found that both Isamoltan and L-propranolol did not affect the enhancement of twitches caused by serotonin (5-HT) nor the potentiation induced by MDP []. This suggests that Isamoltan, in the context of this study, did not interfere with the serotonergic pathways being investigated.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)